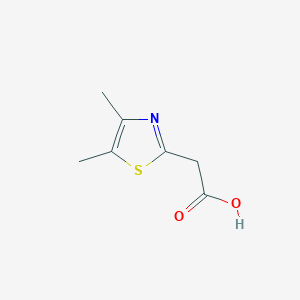
2-Thiazoleacetic acid, 4,5-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Thiazoleacetic acid, 4,5-dimethyl- is a heterocyclic organic compound featuring a thiazole ring, which consists of sulfur and nitrogen atoms. This compound is part of a broader class of thiazole derivatives known for their diverse biological activities and significant roles in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-thiazoleacetic acid, 4,5-dimethyl- typically involves a multi-step process. One efficient method includes the use of carbamoyl thioacetamides, aromatic halo ketones, and arylsulfonyl azides as reactants. The process involves:
Hantsch Reaction: Formation of thiazole from thioamides.
Thionation: Reaction of amides with Lawesson’s reagent to form thioamides.
Iminosulfonylation: Formation of N-sulfonyl amidines from thioamides through alkylation, reaction with amines, and sulfonylation.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as continuous flow processes and the use of industrial-grade reagents.
化学反応の分析
Types of Reactions: 2-Thiazoleacetic acid, 4,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Substitution: Electrophilic and nucleophilic substitutions at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Use of reducing agents such as lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives.
科学的研究の応用
2-Thiazoleacetic acid, 4,5-dimethyl- has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators
作用機序
The mechanism of action of 2-thiazoleacetic acid, 4,5-dimethyl- involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering signal transduction pathways.
類似化合物との比較
Thiazole: A parent compound with a simpler structure.
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug.
Uniqueness: 2-Thiazoleacetic acid, 4,5-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 4,5-dimethyl substitution enhances its stability and reactivity compared to unsubstituted thiazole derivatives .
特性
分子式 |
C7H9NO2S |
|---|---|
分子量 |
171.22 g/mol |
IUPAC名 |
2-(4,5-dimethyl-1,3-thiazol-2-yl)acetic acid |
InChI |
InChI=1S/C7H9NO2S/c1-4-5(2)11-6(8-4)3-7(9)10/h3H2,1-2H3,(H,9,10) |
InChIキー |
ICWJRGTUGSJISX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=N1)CC(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















